molecular formula C13H15NO2S2 B6417861 2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide CAS No. 1060353-04-9

2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide

Cat. No. B6417861
CAS RN: 1060353-04-9
M. Wt: 281.4 g/mol
InChI Key: DMDNTLFKHARTRE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. The phenyl and thiophen-3-yl groups are both aromatic, meaning they contain delocalized electrons that contribute to their stability. The sulfonamide group is a functional group commonly found in organic chemistry, known for its ability to form stable hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific positioning and interaction of its functional groups. The phenyl and thiophen-3-yl groups might participate in electrophilic aromatic substitution reactions, while the sulfonamide group could engage in a variety of reactions, including hydrolysis and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might increase its stability and affect its solubility in various solvents. The sulfonamide group could influence its acidity and reactivity .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including “2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Drugs

Thiophene derivatives have been proven to be effective anti-inflammatory drugs . Therefore, “2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide” could potentially be used in the development of new anti-inflammatory medications.

Anticancer Agents

Some thiophene derivatives are used as raw materials in the synthesis of anticancer agents . This suggests that “2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide” could also have potential applications in cancer treatment research.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry . As such, “2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide” could be used in various industrial chemical processes.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Therefore, “2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide” could be used in the development of new organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide” could potentially be used in the production of OLEDs.

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity and interactions with other molecules .

properties

IUPAC Name

2-phenyl-N-(thiophen-3-ylmethyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c15-18(16,14-10-13-6-8-17-11-13)9-7-12-4-2-1-3-5-12/h1-6,8,11,14H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDNTLFKHARTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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